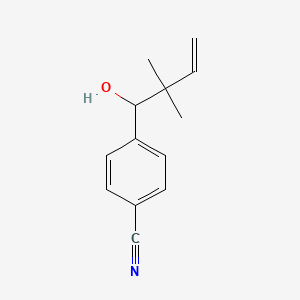
1-Methoxy-2-methylidenecyclotridecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-2-methylidenecyclotridecane is an organic compound with the molecular formula C15H28O It is a cyclic ether with a methoxy group and a methylidene group attached to a 13-membered ring
準備方法
Synthetic Routes and Reaction Conditions
1-Methoxy-2-methylidenecyclotridecane can be synthesized through several methods. One common approach is the Williamson Ether Synthesis, which involves the reaction of an alkyl halide with an alkoxide ion. This reaction typically proceeds via an S_N2 mechanism, where the nucleophilic alkoxide attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the ether bond .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial production process.
化学反応の分析
Types of Reactions
1-Methoxy-2-methylidenecyclotridecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
1-Methoxy-2-methylidenecyclotridecane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Methoxy-2-methylidenecyclotridecane involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial processes.
類似化合物との比較
Similar Compounds
1-Methoxy-2-methylbuta-1,3-diene: A related compound with a similar methoxy group but a different ring structure.
1-Methoxy-2-propanol: Another ether with a methoxy group, commonly used as a solvent.
Uniqueness
1-Methoxy-2-methylidenecyclotridecane is unique due to its 13-membered ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
113541-76-7 |
|---|---|
分子式 |
C15H28O |
分子量 |
224.38 g/mol |
IUPAC名 |
1-methoxy-2-methylidenecyclotridecane |
InChI |
InChI=1S/C15H28O/c1-14-12-10-8-6-4-3-5-7-9-11-13-15(14)16-2/h15H,1,3-13H2,2H3 |
InChIキー |
QFTYQKWKMIBMJA-UHFFFAOYSA-N |
正規SMILES |
COC1CCCCCCCCCCCC1=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


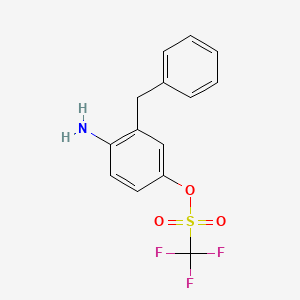
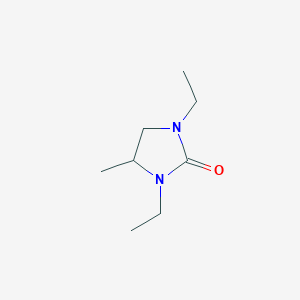
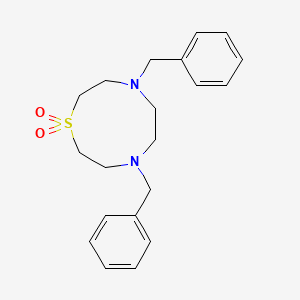
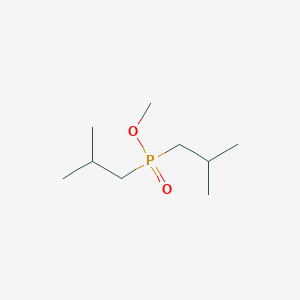
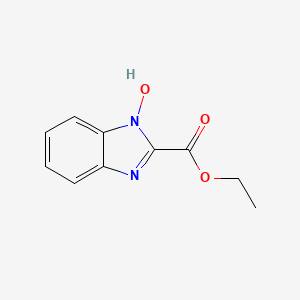
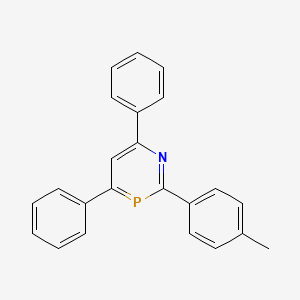
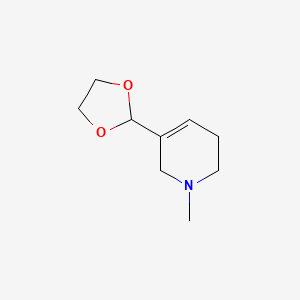
![(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide](/img/structure/B14318921.png)
![2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid](/img/structure/B14318924.png)
methyl}benzene](/img/structure/B14318927.png)

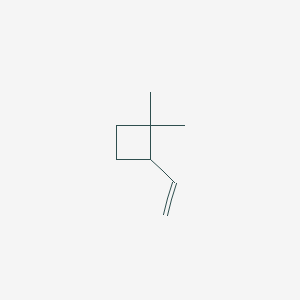
![(E)-1-[2-(Benzenesulfonyl)-1-phenylethyl]-2-(4-methylphenyl)diazene](/img/structure/B14318930.png)
